4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid
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Overview
Description
4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a butanoic acid moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced by reacting the intermediate product with succinic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit strong fluorescence. This makes it useful in imaging studies and as a marker in various biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in key metabolic pathways, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
4-({[2-(3-Methoxyphenyl)quinolin-4-yl]carbonyl}amino)butanoic acid is unique due to the presence of the methoxyphenyl group and the butanoic acid moiety, which confer distinct chemical and biological properties. These modifications can enhance its solubility, bioavailability, and specificity for certain biological targets compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-27-15-7-4-6-14(12-15)19-13-17(16-8-2-3-9-18(16)23-19)21(26)22-11-5-10-20(24)25/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
YNELPLTXXFZPSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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